Cas no 1799838-87-1 (tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate)

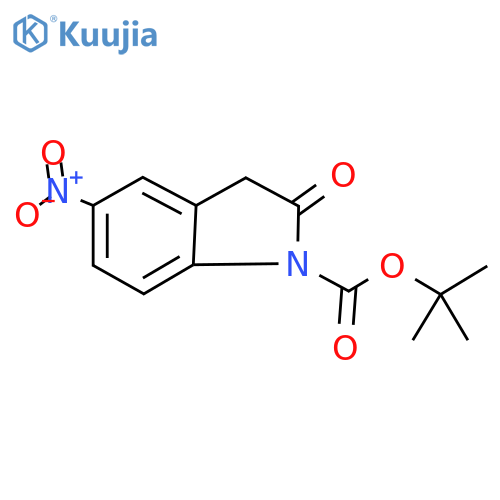

1799838-87-1 structure

商品名:tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 5-nitro-2-oxo-3H-indole-1-carboxylate

- F76009

- tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

- 1799838-87-1

- SCHEMBL16830137

-

- インチ: 1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3

- InChIKey: YLVLYBHQMWDCLC-UHFFFAOYSA-N

- ほほえんだ: O(C(=O)N1C2=CC=C(C=C2CC1=O)[N+]([O-])=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 278.09027155g/mol

- どういたいしつりょう: 278.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 437

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 92.4Ų

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0202EZ-250mg |

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate |

1799838-87-1 | 98% | 250mg |

$174.00 | 2024-06-18 | |

| 1PlusChem | 1P0202EZ-100mg |

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate |

1799838-87-1 | 98% | 100mg |

$110.00 | 2024-06-18 | |

| 1PlusChem | 1P0202EZ-1g |

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate |

1799838-87-1 | 98% | 1g |

$447.00 | 2024-06-18 |

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

1799838-87-1 (tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量